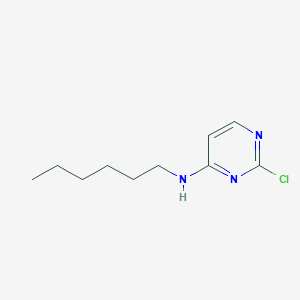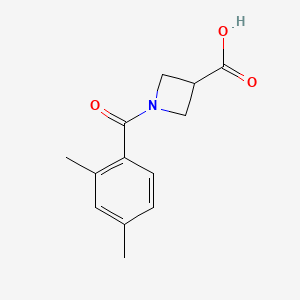
5-Cyclopentyloxazolidin-2-one
Übersicht
Beschreibung
5-Cyclopentyloxazolidin-2-one (CPO) is a cyclic organic compound with a molecular formula of C5H9NO2. It is a derivative of oxazolidinone, which is an important class of heterocyclic compounds with a wide range of applications in organic synthesis. CPO is a versatile synthetic intermediate that can be used for the synthesis of various compounds, including drugs, polymers, and fine chemicals. In addition, CPO has been used in the pharmaceutical industry for the synthesis of antibiotics and other drugs.
Wissenschaftliche Forschungsanwendungen
1. Biological Activities and Mechanisms of Action
Rhodanines and thiazolidine derivatives, which include compounds like 5-cyclopentyloxazolidin-2-one, have been extensively studied due to their wide spectrum of pharmacological activities. These compounds, through various mechanisms of action, have shown potential in modulating targeted enzymes or receptors. The chemical derivatization of the rhodanine ring in these compounds allows for diverse biological activities and maintains their relevance in drug discovery (Tomašič & Mašič, 2009).
2. Anticancer Potential
Thiazolidin compounds, including derivatives of 5-cyclopentyloxazolidin-2-one, have been identified for their potential in treating cancer. For instance, certain thiazolidin compounds have shown effectiveness in inducing G2/M arrest in cancer cells and require JNK activation for this effect, suggesting a specific pathway of anticancer activity (Teraishi et al., 2005).
3. Synthesis and HIV-RT Inhibitory Activity
Thiazolidin-4-ones, which are structurally related to 5-cyclopentyloxazolidin-2-one, have been synthesized and evaluated as HIV-1 reverse transcriptases inhibitors. The synthesis process and the structure-activity relationship of these compounds highlight their potential role in the treatment of HIV (Chen et al., 2009).
4. Glutathione Formation and Therapeutic Applications
L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxoproline (which is similar in structure to 5-cyclopentyloxazolidin-2-one), has been studied for its ability to increase glutathione levels in the liver. This compound can serve as a therapeutic agent in conditions where there is depletion of hepatic glutathione (Williamson & Meister, 1981).
5. Antitumor Agent Development
Compounds structurally related to 5-cyclopentyloxazolidin-2-one have been developed and evaluated for their antitumor activities. These studies involve understanding their mechanisms of action, including interactions with specific enzymes and cell cycle arrest, highlighting their potential in cancer treatment strategies (Mohammed & Elmasry, 2022).
Eigenschaften
IUPAC Name |
5-cyclopentyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-9-5-7(11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUSAHFVCIBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)






![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

